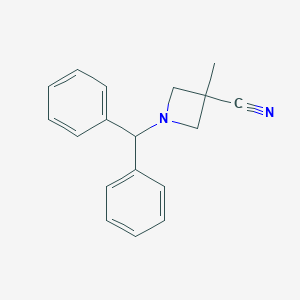

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-benzhydryl-3-methylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNPSGUBRKOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435402 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133891-88-0 | |

| Record name | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step sequence, commencing from readily available starting materials. Each stage of the synthesis is detailed with in-depth procedural instructions, mechanistic insights, and key experimental parameters.

Introduction

Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to serve as versatile pharmacophores. The title compound, 1-Benzhydryl-3-methylazetidine-3-carbonitrile, incorporates a sterically demanding benzhydryl protecting group, a reactive nitrile functionality, and a quaternary center, making it a precursor for a variety of more complex molecules with potential therapeutic applications. This guide delineates a logical and efficient three-step synthesis to obtain this target molecule.

Synthetic Pathway Overview

The synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is proposed via a three-step sequence starting from the commercially available benzhydrylamine and epichlorohydrin. The pathway involves the initial formation of the azetidine ring, followed by the introduction of the cyano group, and finally, the α-methylation of the nitrile.

Caption: Proposed synthetic pathway for 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial step involves the nucleophilic attack of benzhydrylamine on epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. This method is a well-established route to N-substituted azetidin-3-ols.[1][2][3]

Protocol:

-

To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol, epichlorohydrin (1.1 eq) is added dropwise at room temperature.[2]

-

The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and a solution of a base, such as sodium hydroxide or N,N-diisopropylethylamine (DIPEA), is added to facilitate the cyclization.[1]

-

The mixture is stirred at an elevated temperature (e.g., 90 °C) overnight.[1]

-

Upon cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-benzhydrylazetidin-3-ol as a white solid.

Step 2: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. Therefore, it is first converted to a good leaving group, such as a mesylate, which is then displaced by a cyanide anion to introduce the nitrile functionality.

Protocol:

-

Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

-

The reaction mixture is then washed sequentially with cold water, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine, which can be used in the next step without further purification.

-

Cyanation: The crude mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium cyanide (NaCN, 1.5 eq) is added, and the mixture is heated to 60-80 °C for several hours.[4]

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 1-benzhydrylazetidine-3-carbonitrile can be purified by column chromatography to yield the desired product.

Step 3: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

The final step involves the deprotonation of the α-carbon to the nitrile group using a strong, non-nucleophilic base, followed by quenching the resulting carbanion with methyl iodide. This α-alkylation is a standard method for the introduction of alkyl groups adjacent to a nitrile.[5]

Protocol:

-

A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.

-

Methyl iodide (CH₃I, 1.2 eq) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is slowly warmed to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-benzhydryl-3-methylazetidine-3-carbonitrile.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzhydrylamine, Epichlorohydrin | NaOH or DIPEA | Ethanol/Methanol | Reflux, then 90 | 24-48, then 12 | 70-85[1] |

| 2 | 1-Benzhydrylazetidin-3-ol | MsCl, Et₃N; NaCN | DCM; DMF | 0, then 60-80 | 1-2, then 4-6 | 60-75 |

| 3 | 1-Benzhydrylazetidine-3-carbonitrile | LDA, CH₃I | THF | -78 to RT | 1, then 12 | 50-70 |

Mechanistic Considerations

Step 1: Azetidine Ring Formation

The formation of the azetidin-3-ol proceeds via a two-step mechanism. First, the primary amine of benzhydrylamine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to ring-opening and the formation of a chlorohydrin intermediate. In the second step, under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride to form the strained four-membered azetidine ring.

Step 3: α-Methylation of the Nitrile

The α-proton of the nitrile is acidic due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting carbanion through resonance. A strong, sterically hindered base like LDA is used to deprotonate this position without attacking the electrophilic carbon of the nitrile. The resulting planar carbanion is then alkylated by methyl iodide in a standard SN2 reaction. The stereochemical outcome of this step, if applicable (e.g., with a chiral starting material), would be influenced by the steric hindrance posed by the benzhydryl group.

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. The procedures utilize standard organic chemistry transformations and readily available reagents. This guide offers a solid foundation for researchers to synthesize this valuable intermediate for further elaboration in drug discovery and development programs. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

References

-

PrepChem. Synthesis of 1-benzhydryl-3-oxoazetidine. [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

-

PMC. C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. [Link]

-

PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Reddit. How do you add a methyl to the alpha of a nitrile? : r/OrganicChemistry. [Link]

- Google Patents.

Sources

- 1. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability, making it a valuable scaffold. The benzhydryl and methyl groups contribute to the molecule's lipophilicity and steric profile, while the carbonitrile moiety can participate in various chemical transformations and interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.

Introduction: The Significance of the Azetidine Scaffold

Azetidine derivatives are increasingly recognized for their potential to modulate the properties of drug candidates. The strained four-membered ring system introduces a degree of conformational rigidity that can be advantageous for binding to biological targets. Furthermore, the substitution pattern on the azetidine ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The title compound, 1-Benzhydryl-3-methylazetidine-3-carbonitrile, combines the benzhydryl moiety, known to enhance affinity for certain receptors, with a synthetically versatile carbonitrile group, making it a molecule of significant interest for further investigation.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular identity.

Chemical Structure

Caption: 2D Chemical Structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Chemical Identifiers

A summary of the key identifiers for 1-Benzhydryl-3-methylazetidine-3-carbonitrile is provided in the table below.

| Identifier | Value |

| Molecular Formula | C₁₈H₁₈N₂ |

| Molecular Weight | 262.35 g/mol [1] |

| CAS Number | 133891-88-0[1] |

| Synonyms | 3-Cyano-1-(diphenylmethyl)-3-methylazetidine, 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile[1] |

Physicochemical Properties

| Property | Value | Source/Method |

| Melting Point | Data not available | Predicted to be a solid at room temperature based on its molecular weight and the melting points of similar structures like 1-Benzhydrylazetane-3-carbonitrile (150-153 °C).[2][3] |

| Boiling Point | Data not available | Predicted to be high (>300 °C) due to its molecular weight and aromatic nature. The predicted boiling point for the related 1-Benzhydrylazetane-3-carbonitrile is 384.3±42.0 °C.[2] |

| Solubility | Data not available | Expected to have low aqueous solubility due to the large nonpolar benzhydryl group. Predicted to be soluble in organic solvents like chloroform, dichloromethane, and methanol.[3] |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Predicted to be high (likely > 3) indicating significant lipophilicity. |

Proposed Experimental Protocols for Physicochemical Characterization

To obtain definitive data, a series of standard experimental procedures should be employed. The causality behind these experimental choices lies in establishing a foundational dataset for this novel compound, enabling its reliable use in further research.

Synthesis and Purification

A potential synthetic route to 1-Benzhydryl-3-methylazetidine-3-carbonitrile could involve the N-alkylation of 3-methylazetidine-3-carbonitrile with benzhydryl bromide.

Caption: Proposed synthetic workflow for 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-methylazetidine-3-carbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzhydryl bromide (1.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point provides a quick indication of purity.

Protocol:

-

Sample Preparation: Place a small amount of the purified, dry compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Determination of Solubility

Understanding a compound's solubility is critical for its formulation and biological testing.

Protocol (Shake-Flask Method for Aqueous Solubility):

-

Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Spectroscopic data is essential for unambiguous structural confirmation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzhydryl group, the methine proton of the benzhydryl group, and the protons of the azetidine ring and the methyl group. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: Acquire the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A characteristic peak for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹.

Mass Spectrometry (MS):

-

Rationale: Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Protocol: Introduce a solution of the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Conclusion and Future Directions

1-Benzhydryl-3-methylazetidine-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental dataset on its physicochemical properties is currently lacking, this guide provides a framework for its synthesis and characterization. The proposed experimental protocols are robust and widely applicable for establishing the fundamental properties of this and similar novel chemical entities. Future work should focus on the experimental determination of these properties to facilitate its progression in the drug discovery and development pipeline. The insights gained from such studies will be invaluable for understanding its structure-activity relationships and optimizing its potential as a lead compound.

References

- Information on the synthesis and characterization of related azetidine derivatives can be found in various organic chemistry journals and patents. While a direct synthesis for the title compound was not found, general methods for N-alkylation of azetidines are well-established.

- A commercial supplier lists the molecular formula and CAS number for 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. [Link: https://www.chemsrc.com/en/cas/133891-88-0_10084077.html]

- A supplier of a related compound, 1-Benzhydrylazetane-3-carbonitrile, provides some predicted physicochemical properties. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3224290.htm]

- A supplier of 1-Benzhydrylazetane-3-carbonitrile lists a melting point of 150-153 °C. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB3224290EN.htm]

- A supplier of 1-Benzhydryl-3-cyanoazetidine indicates solubility in chloroform. [Link: https://www.usbio.net/item/B1060-80]

- Predicted physicochemical properties for 1-Benzhydrylazetane-3-carbonitrile are available from chemical suppliers. [Link: https://www.chemsrc.com/en/cas/36476-86-5_887591.html]

Sources

1-Benzhydryl-3-methylazetidine-3-carbonitrile CAS number lookup

An In-depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile (CAS: 133891-88-0)

Executive Summary

This guide provides a comprehensive technical overview of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its core components—the azetidine ring and the benzhydryl moiety—we illuminate the compound's strategic value. The azetidine scaffold, a strained four-membered heterocycle, offers a unique three-dimensional geometry and favorable physicochemical properties that can enhance metabolic stability and solubility in drug candidates.[1] The benzhydryl group confers lipophilicity and serves as a key pharmacophore in numerous biologically active molecules.[2] This document details the compound's chemical identity, proposes a logical synthetic pathway with mechanistic insights, and contextualizes its potential applications within the broader landscape of modern drug discovery.

Chemical Identity and Physicochemical Properties

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a substituted azetidine derivative. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 133891-88-0.[3] The molecule incorporates a central, saturated four-membered azetidine ring, which is substituted at the nitrogen position (N1) with a bulky benzhydryl (diphenylmethyl) group and at the C3 position with both a methyl and a nitrile group.

Molecular Structure

Caption: Chemical structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 133891-88-0 | [3] |

| Molecular Formula | C₁₈H₁₈N₂ | [3] |

| Molecular Weight | 262.35 g/mol | [3] |

| Synonyms | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile, 3-Cyano-1-(diphenylmethyl)-3-methylazetidine | [3] |

The presence of the large, non-polar benzhydryl group significantly increases the molecule's lipophilicity, a key parameter influencing its pharmacokinetic profile, including membrane permeability and protein binding. The nitrile group is a versatile functional handle for further chemical modification and can act as a hydrogen bond acceptor.

Rationale and Proposed Synthesis Workflow

The core logic is as follows:

-

N-Protection/Substitution: The azetidine nitrogen is first functionalized with the benzhydryl group. This is a critical step as the benzhydryl moiety is a common protecting group and a key structural feature in many pharmacologically active compounds.

-

Functionalization at C3: The methyl and nitrile groups are installed at the 3-position of the azetidine ring.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

-

Rationale: This step introduces the core benzhydryl group via a standard nucleophilic substitution reaction. Azetidin-3-one (or its hydrochloride salt) acts as the nucleophile, and benzhydryl bromide is the electrophile. A non-nucleophilic base is used to neutralize the acid formed during the reaction.

-

Procedure:

-

To a solution of azetidin-3-one hydrochloride in acetonitrile (ACN), add potassium carbonate (K₂CO₃) and stir for 30 minutes at room temperature.

-

Add benzhydryl bromide portion-wise to the suspension.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield 1-Benzhydrylazetidin-3-one.[7]

-

Step 2: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

-

Rationale: This transformation utilizes a one-pot reaction with Tosylmethyl isocyanide (TosMIC). TosMIC acts as a synthetic equivalent for a cyano-anion. The base (NaH) deprotonates TosMIC, which then attacks the ketone. A subsequent intramolecular cyclization and elimination, followed by alkylation with methyl iodide, installs both the nitrile and methyl groups at the C3 position.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

-

Add a solution of TosMIC in THF dropwise at 0°C.

-

Add a solution of 1-Benzhydrylazetidin-3-one from Step 1 dropwise to the reaction mixture at 0°C and allow it to stir.

-

Add methyl iodide (CH₃I) to the reaction and allow it to warm to room temperature.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to obtain the final product.

-

The Strategic Value in Drug Discovery

The title compound is not an end-product therapeutic but rather a sophisticated building block. Its value lies in the combination of the azetidine and benzhydryl motifs, both of which are considered "privileged structures" in medicinal chemistry.

The Azetidine Scaffold: A Bioisostere with Benefits

Azetidines are four-membered, nitrogen-containing heterocycles that have gained prominence in drug design.[1] Their inherent ring strain and non-planar, sp³-rich character provide several advantages:

-

Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to lower lipophilicity and higher aqueous solubility compared to more common carbocyclic or larger heterocyclic rings, which is beneficial for pharmacokinetics.

-

Metabolic Stability: The rigid structure can orient substituents in precise vectors, leading to enhanced binding affinity with biological targets while potentially blocking sites of metabolic attack.

-

Novel Chemical Space: As a less-explored scaffold compared to piperidines or pyrrolidines, azetidines offer opportunities to secure novel intellectual property. Several FDA-approved drugs, including baricitinib and azelnidipine, feature an azetidine motif to optimize their therapeutic profiles.[1]

The Benzhydryl Moiety: A Lipophilic Anchor and Pharmacophore

The benzhydryl (diarylmethylamine) unit is found in a wide array of biologically active compounds.[2]

-

Enhanced Lipophilicity: The two phenyl rings provide a large, lipophilic surface area that can facilitate membrane crossing and engage with hydrophobic pockets in target proteins.

-

Proven Biological Activity: The benzhydryl scaffold is a component of drugs with diverse activities, including anticancer, antihistaminic, and antiviral properties.[2] For example, benzhydryl piperazine derivatives have been investigated as potent HDAC inhibitors for anti-breast cancer activity.[8]

Potential Applications and Future Research

1-Benzhydryl-3-methylazetidine-3-carbonitrile serves as an excellent starting point for creating libraries of novel compounds for drug screening. The nitrile group can be readily hydrolyzed to a carboxylic acid[9][10] or reduced to a primary amine, opening up a vast chemical space for further derivatization.

Potential Therapeutic Areas:

-

CNS Disorders: The lipophilicity imparted by the benzhydryl group makes this scaffold suitable for designing agents that need to cross the blood-brain barrier.

-

Oncology: Given the prevalence of both benzhydryl and azetidine motifs in anticancer agents, derivatives could be explored as inhibitors of various kinases or other cancer-related targets.[11]

-

Analgesics and Anti-inflammatory Agents: 1-Benzhydrylazetidine-3-carboxylic acid, a close analog, is noted for its use in the development of novel analgesics.[10]

Future work should focus on the stereoselective synthesis of this compound to isolate and test individual enantiomers, as biological activity is often stereospecific.

References

-

precisionFDA. 1-BENZHYDRYLAZETIDINE-3-CARBONITRILE. Available from: [Link]

-

PrepChem.com. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Available from: [Link]

-

MDPI. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Available from: [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

PubMed Central (PMC). Benzhydryl Amines: Synthesis and Their Biological Perspective. Available from: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. prepchem.com [prepchem.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Benzhydrylazetidine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the historical context of benzhydryl-substituted azetidines, details plausible synthetic routes based on established chemical principles, outlines its physicochemical properties, and explores its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and complex molecular architectures.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1] The incorporation of a benzhydryl group on the azetidine nitrogen is a common strategy in pharmaceutical development, serving both as a lipophilic scaffold to modulate solubility and as a protective group during multi-step syntheses.[1] 1-Benzhydryl-3-methylazetidine-3-carbonitrile (CAS No. 133891-88-0)[2], with its distinct substitution pattern, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

A Historical Perspective: The Rise of Benzhydryl-Protected Azetidines

Synthesis and Mechanistic Insights

While a specific, dedicated publication detailing the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is not prominent, a scientifically sound synthetic pathway can be constructed based on established methodologies for the synthesis of related azetidine derivatives. The most plausible approach involves a multi-step sequence, which will be detailed below.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-Benzhydryl-3-methylazetidine-3-carbonitrile is outlined below. The primary disconnection points are the C-N bond of the azetidine ring and the C-C bond for the introduction of the methyl group.

Caption: Retrosynthetic analysis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned through two primary routes:

-

Route A: Alkylation of a pre-formed 1-benzhydryl-3-cyanoazetidine.

-

Route B: N-benzhydrylation of a pre-formed 3-methylazetidine-3-carbonitrile.

Route A is generally preferred due to the often more challenging synthesis of the unprotected 3-substituted azetidine.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinol

The synthesis commences with the formation of the 1-benzhydrylazetidine core. This is commonly achieved through the reaction of benzhydrylamine with epichlorohydrin.

-

Reaction: Benzhydrylamine + Epichlorohydrin → 1-Benzhydryl-3-azetidinol

-

Reagents and Conditions: Benzhydrylamine, epichlorohydrin, a suitable solvent (e.g., methanol or isopropanol), often at room temperature followed by heating.

-

Causality: The nucleophilic amine attacks the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The choice of solvent and temperature is critical to control the reaction rate and minimize side products.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group at the 3-position is not a good leaving group for nucleophilic substitution. Therefore, it is typically converted to a better leaving group, such as a mesylate or tosylate.

-

Reaction: 1-Benzhydryl-3-azetidinol + Methanesulfonyl chloride → 1-Benzhydryl-3-mesyloxyazetidine

-

Reagents and Conditions: Methanesulfonyl chloride (or p-toluenesulfonyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), in an aprotic solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C).

-

Causality: The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the sulfonyl chloride to form the sulfonate ester. Low temperatures are employed to prevent side reactions.

Step 3: Introduction of the Cyano Group

The mesylate or tosylate is then displaced by a cyanide nucleophile to introduce the carbonitrile functionality.

-

Reaction: 1-Benzhydryl-3-mesyloxyazetidine + Sodium cyanide → 1-Benzhydryl-3-cyanoazetidine

-

Reagents and Conditions: Sodium cyanide (or potassium cyanide), in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures.

-

Causality: A classic SN2 reaction where the cyanide ion displaces the mesyloxy group. The choice of a polar aprotic solvent is crucial to solvate the cation and enhance the nucleophilicity of the cyanide anion.

Step 4: α-Alkylation to Introduce the Methyl Group

The final step involves the methylation of the carbon atom adjacent to the nitrile group. This is achieved by deprotonation with a strong base to form a carbanion, which then reacts with a methylating agent.

-

Reaction: 1-Benzhydryl-3-cyanoazetidine + Methyl iodide → 1-Benzhydryl-3-methylazetidine-3-carbonitrile

-

Reagents and Conditions: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) at low temperature, followed by the addition of methyl iodide.

-

Causality: The strong base abstracts the acidic α-proton to the nitrile group, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the methyl iodide in an SN2 fashion. Anhydrous conditions are critical to prevent quenching of the strong base and the carbanion intermediate.

Caption: Proposed synthetic workflow for 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is presented in the table below.

| Property | Value | Source |

| CAS Number | 133891-88-0 | [2] |

| Molecular Formula | C₁₈H₁₈N₂ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Potential Applications in Drug Discovery and Organic Synthesis

The 1-benzhydryl-3-methylazetidine-3-carbonitrile scaffold holds significant potential in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amides, or tetrazoles, which are common pharmacophores. The methyl group provides a point of steric bulk and can influence the conformational preference of the azetidine ring, potentially leading to enhanced selectivity for biological targets. The benzhydryl moiety can contribute to favorable interactions with hydrophobic pockets in proteins.

-

Organic Synthesis: As a functionalized azetidine, this compound is a valuable building block for the synthesis of more complex heterocyclic systems. The nitrile group can participate in various cycloaddition and annulation reactions, enabling the construction of novel molecular frameworks.

Conclusion

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a fascinating molecule with a rich chemical scaffold that is of considerable interest to the scientific community. While its specific discovery and history are not extensively documented, its synthesis can be rationally designed based on well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, serving as a foundational resource for researchers and professionals in the fields of drug discovery and organic synthesis. The continued exploration of such novel azetidine derivatives is poised to contribute significantly to the development of new therapeutics and innovative chemical technologies.

References

-

PrepChem. Synthesis of 1-Benzhydryl-3-azetidinyl cyanoacetate. Available from: [Link]

-

Skyrun Industrial Co.Limited - ChemBuyersGuide.com. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-Benzhydryl-3-methylazetidine-3-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain and three-dimensional character of the azetidine ring offer a valuable platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific class of these compounds: 1-benzhydryl-3-methylazetidine-3-carbonitrile and its derivatives. These molecules have emerged as promising scaffolds in drug discovery, with potential applications in a range of therapeutic areas. This document provides a comprehensive overview of their synthesis, chemical properties, structure-activity relationships, and known pharmacological activities, intended to serve as a valuable resource for researchers in the field.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines are considered "privileged" structures in drug discovery, offering a unique combination of rigidity and three-dimensionality that can lead to enhanced binding affinity and selectivity for biological targets.[1] The presence of the nitrogen atom provides a handle for further functionalization and can influence the compound's physicochemical properties, such as solubility and metabolic stability. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a common pharmacophore found in a variety of biologically active molecules, often contributing to receptor binding through hydrophobic and aromatic interactions. The nitrile group, a versatile functional group, can participate in various chemical transformations and may also contribute to target engagement through hydrogen bonding or dipolar interactions.

The combination of these three key structural features—the azetidine ring, the benzhydryl group, and the 3-methyl-3-carbonitrile substitution—creates a unique chemical space for the exploration of novel pharmacological activities.

Synthesis and Chemical Properties

The synthesis of 1-benzhydryl-3-methylazetidine-3-carbonitrile and its analogs typically involves a multi-step process, starting from readily available precursors. While a specific, detailed protocol for the title compound is not widely published in peer-reviewed literature, the synthesis can be logically deduced from established methods for the preparation of related azetidine derivatives.

General Synthetic Strategy

A plausible synthetic route commences with the synthesis of the core azetidine ring, followed by the introduction of the methyl and nitrile groups at the 3-position.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Key Experimental Protocols

The following are generalized protocols based on the synthesis of similar azetidine derivatives. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one

This precursor can be synthesized from benzhydrylamine and epichlorohydrin, followed by oxidation of the resulting 1-benzhydrylazetidin-3-ol. A detailed procedure for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride has been described, which involves the reaction of benzhydrylamine with epichlorohydrin in an organic solvent, followed by cyclization.[2]

-

Step 1: Reaction of Benzhydrylamine with Epichlorohydrin. Benzhydrylamine is reacted with epichlorohydrin in a suitable solvent (e.g., methanol or propanol) at a controlled temperature (e.g., 20-25°C).[2]

-

Step 2: Cyclization. The intermediate from Step 1 is then subjected to cyclization, which can be achieved under high-pressure and high-temperature conditions in a microreactor to yield 1-benzhydryl-3-hydroxyazetidine hydrochloride with high purity and yield.[2]

-

Step 3: Oxidation. The resulting 1-benzhydrylazetidin-3-ol is then oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, using standard oxidizing agents such as Swern oxidation or Dess-Martin periodinane.

Protocol 2: Synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile from 1-Benzhydrylazetidin-3-one

-

Step 1: Cyanohydrin Formation. 1-Benzhydrylazetidin-3-one is treated with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), in the presence of an acid to form the corresponding cyanohydrin intermediate, 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile.

-

Step 2: Conversion of Hydroxyl to a Leaving Group. The hydroxyl group of the cyanohydrin is then converted to a good leaving group. This can be achieved by reaction with a chlorinating agent like thionyl chloride (SOCl2) or a sulfonylating agent like methanesulfonyl chloride (MsCl) in the presence of a base.

-

Step 3: Methylation. The resulting intermediate with a leaving group at the 3-position is then reacted with a methylating agent. A Grignard reagent such as methylmagnesium bromide (CH3MgBr) or an organocuprate could potentially be used to introduce the methyl group via nucleophilic substitution.

Characterization Techniques

The structural confirmation of 1-benzhydryl-3-methylazetidine-3-carbonitrile and its derivatives is crucial. Standard analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the azetidine ring protons provide information about the ring's conformation and the relative stereochemistry of the substituents.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) and the aromatic C-H bonds of the benzhydryl moiety.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds.

Structure-Activity Relationships (SAR)

The biological activity of 1-benzhydryl-3-methylazetidine-3-carbonitrile derivatives can be significantly influenced by modifications at various positions of the molecule. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.

Diagram of Key SAR Points:

Caption: Key structural features influencing the biological activity of 1-Benzhydryl-3-methylazetidine-3-carbonitrile derivatives.

The Benzhydryl Moiety

The two phenyl rings of the benzhydryl group play a critical role in the interaction of these compounds with their biological targets.

-

Substitution on the Phenyl Rings: Introduction of substituents on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing or electron-donating groups can influence the binding affinity and pharmacokinetic properties.

-

Bioisosteric Replacements: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems can lead to improved activity or selectivity.

The Azetidine Ring

The azetidine ring serves as a rigid scaffold, holding the substituents in a defined spatial orientation.

-

N-Substituent: While this guide focuses on the 1-benzhydryl derivatives, modification of the N1-substituent is a common strategy in azetidine chemistry. Replacing the benzhydryl group with other bulky or lipophilic groups can significantly alter the pharmacological profile.

-

C3-Substituents: The methyl and nitrile groups at the 3-position are key determinants of activity.

-

Methyl Group: Altering the size of the alkyl group at this position can impact steric interactions within the binding pocket of a target protein.

-

Nitrile Group: The nitrile group can be replaced with other functional groups such as amides, carboxylic acids, or tetrazoles to explore different interactions with the target and to modify the physicochemical properties of the compound.

-

Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for 1-benzhydryl-3-methylazetidine-3-carbonitrile is limited in the public domain, the broader class of azetidine derivatives has shown a wide range of biological activities.

Table 1: Potential Pharmacological Activities of Azetidine Derivatives

| Therapeutic Area | Target/Mechanism | Reference |

| Antiviral | Inhibition of viral replication (e.g., HCMV) | [4] |

| Neuroscience | Triple reuptake inhibition (Serotonin, Norepinephrine, Dopamine) | [5] |

| Infectious Diseases | CCR5 antagonism (Anti-HIV) | |

| Oncology | Inhibition of cancer cell proliferation | [1] |

| Inflammation | Modulation of inflammatory pathways | [1] |

Potential as Triple Reuptake Inhibitors (TRIs)

A study on 3-substituted azetidine analogs revealed their potential as triple reuptake inhibitors, which are of interest for the treatment of depression and other CNS disorders.[5] Although the specific compound of focus in this guide was not evaluated, related structures showed varying potencies for the serotonin, norepinephrine, and dopamine transporters. This suggests that derivatives of 1-benzhydryl-3-methylazetidine-3-carbonitrile could be explored for similar activities.

Potential as Antiviral Agents

Research on azetidine-containing dipeptides has demonstrated their efficacy as inhibitors of human cytomegalovirus (HCMV) replication.[4] The rigid azetidine scaffold was found to be crucial for their antiviral activity. This opens the possibility that 1-benzhydryl-3-methylazetidine-3-carbonitrile and its analogs could be investigated for activity against HCMV and other viruses.

Potential as CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. Small molecule CCR5 antagonists are an important class of anti-HIV drugs. The structural features of 1-benzhydryl-3-methylazetidine-3-carbonitrile, particularly the bulky benzhydryl group, are reminiscent of some known CCR5 antagonists. Therefore, this class of compounds represents a potential starting point for the development of novel anti-HIV agents.

Experimental Workflow for Screening as CCR5 Antagonists:

Caption: A typical experimental workflow for the evaluation of 1-Benzhydryl-3-methylazetidine-3-carbonitrile derivatives as CCR5 antagonists.

Conclusion and Future Directions

The 1-benzhydryl-3-methylazetidine-3-carbonitrile scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its unique three-dimensional structure and the presence of key pharmacophoric features suggest potential for a wide range of biological activities. Future research in this area should focus on:

-

Development of robust and efficient synthetic routes to allow for the generation of a diverse library of analogs.

-

Systematic exploration of the structure-activity relationships by modifying the benzhydryl, methyl, and nitrile moieties to optimize potency and selectivity for specific biological targets.

-

Comprehensive pharmacological profiling of these compounds in relevant in vitro and in vivo models to identify and validate their therapeutic potential in areas such as neuroscience, virology, and oncology.

This in-depth technical guide provides a foundational understanding of this intriguing class of molecules, with the aim of stimulating further research and innovation in the field of medicinal chemistry.

References

- Pérez-Faginas P, Aranda MT, García-López MT, Snoeck R, Andrei G, Balzarini J, González-Muñiz R. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorg Med Chem. 2011 Feb 1;19(3):1155-61.

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

- Al-Taifi EA, Abdel-Raheem ShAA, Bakhite EA. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodikos. 2019; 1(1): 1-7.

- Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research. 2024; 8(2): 6229-6235.

- Singh R, Kaur H, Kumar K, Kumar V. Azetidines in medicinal chemistry: emerging applications and approved drugs. Arch Pharm (Weinheim). 2023; 356(1): e2200421.

- Clausen RP, Thiesen M, Hansen JB, Nielsen B, Jensen AA, Falch E, Krogsgaard-Larsen P. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010; 45(9): 3521-3530.

-

Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. Available from: [Link]

- Silva AMS. Advanced NMR techniques for structural characterization of heterocyclic structures. Curr Org Chem. 2005; 9(1): 397-422.

- Kumar A, Kumar S, Kumar V. Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. 2019; 4(26): 21821-21833.

-

Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. ResearchGate. Available from: [Link]

- Uesugi S, et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front Chem. 2023; 11: 1264858.

-

Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ResearchGate. Available from: [Link]

-

Goldsmith C, et al. Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP. protocols.io. 2020. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Scrutiny of 1-Benzhydryl-3-methylazetidine-3-carbonitrile: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a substituted four-membered nitrogen heterocycle of interest in medicinal chemistry. In the absence of direct empirical studies on this specific molecule, we present a predictive analysis grounded in established principles of computational chemistry and data from analogous azetidine derivatives. This document outlines the probable conformational landscape, electronic properties, and spectroscopic signatures of the title compound, as determined through Density Functional Theory (DFT) and other computational methods. The methodologies detailed herein serve as a robust blueprint for researchers engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable building blocks in contemporary medicinal chemistry.[1][2] Their inherent ring strain lends them a unique reactivity profile, while their saturated, non-planar structure allows them to serve as rigid scaffolds for presenting substituents in well-defined three-dimensional orientations.[2] The azetidine ring is often employed as an isostere for other cyclic amines like piperidine or pyrrolidine, potentially offering improved physicochemical properties and novel intellectual property.[1] The subject of this guide, 1-Benzhydryl-3-methylazetidine-3-carbonitrile (Figure 1), combines the bulky, lipophilic benzhydryl group at the N1 position with a quaternary center at C3, featuring both a methyl and a nitrile group. These features are expected to significantly influence its conformational behavior and potential as a pharmacophore.

Figure 1: Structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile Synonyms: 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile[3] CAS Number: 133891-88-0[3] Molecular Formula: C18H18N2[3] Molecular Weight: 262.35 g/mol [3]

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for pre-screening compounds and understanding their intrinsic properties before embarking on costly and time-consuming synthesis.[4] This guide will delineate the key theoretical approaches to characterize 1-Benzhydryl-3-methylazetidine-3-carbonitrile.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of the theoretical predictions, a well-defined computational protocol is paramount. Density Functional Theory (DFT) has proven to be a reliable method for studying the electronic structure, stability, and reactivity of organic molecules.[5]

Geometry Optimization and Conformational Analysis

The initial and most critical step is to locate the global minimum energy conformation of the molecule. The azetidine ring is known to adopt a puckered, non-planar conformation to alleviate ring strain.[6] The presence of bulky substituents dictates the preferred puckering mode and the orientation of the substituents.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is constructed using a molecular builder.

-

Conformational Search: A systematic conformational search is performed to explore the potential energy surface. This is crucial due to the flexibility of the N-benzhydryl group.

-

DFT Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311G(d,p) basis set.[7]

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).[5]

The expected outcome is a puckered azetidine ring. The bulky benzhydryl group and the C3 substituents will likely favor a conformation that minimizes steric hindrance. It is predicted that the large benzhydryl group will occupy a pseudo-equatorial position relative to the puckered ring to reduce steric clashes.[6]

Diagram: Computational Workflow for Conformational Analysis

Caption: Workflow for determining stable molecular conformers.

Predicted Structural and Electronic Properties

Conformational Isomers and Ring Puckering

The azetidine ring is characterized by a puckering angle, which is the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For 1-Benzhydryl-3-methylazetidine-3-carbonitrile, we predict a significant puckering to accommodate the substituents. The two phenyl rings of the benzhydryl group can also rotate, leading to multiple low-energy conformers. The relative energies of these conformers, calculated at a high level of theory, will determine their population at room temperature according to the Boltzmann distribution.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7]

-

HOMO: The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the nitrogen atom and the phenyl rings of the benzhydryl group. Its energy level indicates the molecule's ability to donate electrons.

-

LUMO: The LUMO is anticipated to be centered on the electron-deficient nitrile group (-C≡N) and the azetidine ring. Its energy level relates to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

These properties can be visualized and quantified using the output of the DFT calculations.

| Calculated Property | Predicted Significance |

| Puckering Angle | Defines the 3D shape and steric profile of the azetidine core. |

| Dipole Moment | Influences solubility and intermolecular interactions. |

| HOMO Energy | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transitions. |

Predicted Spectroscopic Signatures

Computational chemistry can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy

-

¹H and ¹³C NMR: Chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for the protons and carbons of the azetidine ring, particularly the non-equivalent methylene protons at C2 and C4, would be highly sensitive to the ring's conformation.[8] The unique chemical environment of the quaternary C3 carbon and the methyl and nitrile carbons can also be predicted.

-

NOESY: Through-space correlations predicted from the lowest energy 3D structure can help confirm the relative stereochemistry and conformational preferences in solution.

Vibrational (IR) Spectroscopy

The vibrational frequencies calculated from the DFT output correspond to the infrared absorption bands. Key predicted vibrational modes would include:

-

C≡N stretch: A strong, sharp absorption band is expected in the range of 2220-2260 cm⁻¹.

-

C-N stretch: Associated with the azetidine ring.

-

Aromatic C-H stretch: From the benzhydryl group, typically above 3000 cm⁻¹.

-

Aliphatic C-H stretch: From the azetidine and methyl groups, typically below 3000 cm⁻¹.

Diagram: Integrated Theoretical Analysis Pathway

Caption: A logical flow from molecular input to predicted properties.

Conclusion and Future Directions

This guide has established a comprehensive theoretical protocol for the in-depth characterization of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. Based on established principles of azetidine chemistry and computational methodologies, we predict a puckered four-membered ring with a pseudo-equatorial benzhydryl substituent. The electronic properties are likely dominated by the electron-donating N-benzhydryl moiety and the electron-withdrawing nitrile group.

The theoretical data presented herein, including predicted conformational energies and spectroscopic signatures, provide a powerful roadmap for the empirical synthesis and characterization of this molecule. By leveraging these computational insights, researchers can accelerate the drug discovery process, making more informed decisions about synthetic targets and potential biological activity. Future work should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic analysis.

References

-

ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]

-

Mori, T., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

-

National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]

-

ChemCASS. (n.d.). 1-benzhydryl-3-methyl-azetidine-3-carbonitrile. Available at: [Link]

-

Zheng, G., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available at: [Link]

-

ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Available at: [Link]

-

National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available at: [Link]

-

MDPI. (n.d.). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Available at: [Link]

-

ResearchGate. (2019). Synthesis and DFT calculations of aza-Michael adducts obtained from degradation poly(methyl methacrylate) plastic wastes. Available at: [Link]

Sources

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. labsolu.ca [labsolu.ca]

- 4. sciencedaily.com [sciencedaily.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzhydryl-3-methylazetidine-3-carbonitrile. In the absence of empirical public data, this document establishes a robust theoretical framework for predicting the solubility of this compound in a diverse range of organic solvents. This is achieved through a detailed analysis of its molecular structure and the application of fundamental solubility principles. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative determination of both thermodynamic and kinetic solubility, including the gold-standard shake-flask method and high-throughput techniques such as laser nephelometry. Adherence to Good Laboratory Practices (GLP) is emphasized to ensure data integrity and reproducibility. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

The Critical Role of Solubility in Scientific Research and Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. In drug discovery and development, a compound's solubility profile profoundly influences its biological activity, bioavailability, and formulation possibilities.[1] Poor solubility can lead to erratic and unreliable results in in-vitro assays and can be a significant hurdle in developing effective drug delivery systems.[2] Therefore, a thorough understanding and accurate determination of a compound's solubility in various solvents is a critical early-stage activity in the research and development pipeline.[1]

1-Benzhydryl-3-methylazetidine-3-carbonitrile: A Profile

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . Its structure features a central four-membered azetidine ring, substituted with a bulky, non-polar benzhydryl group, a methyl group, and a polar nitrile group. This combination of functional groups with opposing polarities suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

A Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent.[3] The principle of "like dissolves like" serves as a foundational concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]

Molecular Structure and Functional Group Analysis

The solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is a balance between its polar and non-polar regions.

-

Benzhydryl Group ((C6H5)2CH-): This large, non-polar group, consisting of two phenyl rings, will dominate the molecule's interactions in non-polar solvents through van der Waals forces. Its bulkiness may also present steric hindrance, potentially limiting solubility even in compatible solvents.

-

Azetidine Ring: This saturated four-membered nitrogen-containing heterocycle introduces polarity. The nitrogen atom can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3): This is a small, non-polar alkyl group that contributes to the overall lipophilicity of the molecule.

-

Nitrile Group (-C≡N): The cyano group is highly polar and can participate in dipole-dipole interactions. It is a hydrogen bond acceptor.

The presence of both significant non-polar (benzhydryl) and polar (nitrile, azetidine) functionalities suggests that the compound will exhibit limited solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with the different parts of the molecule.

Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5] This model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7] While the experimental determination of HSP for 1-Benzhydryl-3-methylazetidine-3-carbonitrile is beyond the scope of this guide, a theoretical estimation can be made based on its functional groups. It is expected to have a significant δD value due to the benzhydryl group, a moderate δP from the nitrile and azetidine functionalities, and a moderate δH, primarily as a hydrogen bond acceptor.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[8] These models use calculated molecular descriptors to predict solubility.[9] While developing a specific QSPR model for this compound is a complex task, the principles of QSPR reinforce the importance of molecular descriptors such as polarity, surface area, and hydrogen bonding potential in determining solubility.[8]

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar, Aprotic | Hexane, Cyclohexane | Poor | The large non-polar benzhydryl group will have some affinity, but the polar nitrile and azetidine groups will be disfavored. |

| Non-Polar, Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solvent can interact favorably with the phenyl rings of the benzhydryl group via π-π stacking. The overall non-polar nature is compatible. |

| Polar, Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents offer a balance of polarity that can solvate both the non-polar and polar regions of the molecule. |

| Polar, Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the nitrile and azetidine groups. They also have sufficient non-polar character to interact with the benzhydryl group. |

| Polar, Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl groups can act as hydrogen bond donors to the nitrogen of the azetidine and nitrile groups. However, the non-polar bulk of the molecule will limit solubility compared to more polar aprotic solvents. |

| Highly Polar, Protic | Water | Very Poor | The large, non-polar benzhydryl group will make the molecule largely hydrophobic, leading to very low aqueous solubility. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, rigorous experimental methods must be employed.

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is crucial for ensuring the quality and integrity of solubility data.[10] Key principles include:

-

Characterization of the Test Item: The identity, purity, and solid-state form (crystalline or amorphous) of 1-Benzhydryl-3-methylazetidine-3-carbonitrile should be well-characterized.

-

Solvent Purity: High-purity solvents should be used.

-

Temperature Control: Solubility is temperature-dependent, so experiments must be conducted at a constant and recorded temperature.

-

Equilibration: For thermodynamic solubility, sufficient time must be allowed for the system to reach equilibrium.

-

Accurate Quantification: A validated analytical method, such as HPLC, should be used for accurate concentration measurement.

-

Documentation: All experimental procedures, data, and observations must be meticulously documented.[10]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid phase.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]

Protocol:

-

Add an excess amount of solid 1-Benzhydryl-3-methylazetidine-3-carbonitrile to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the solid and liquid phases, typically by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format for easy comparison.

Table 2: Template for Experimental Solubility Data of 1-Benzhydryl-3-methylazetidine-3-carbonitrile

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Add other solvents |

Conclusion

While empirical public data on the solubility of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is not available, a thorough analysis of its molecular structure allows for robust predictions of its behavior in various organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents of intermediate to high polarity, such as dichloromethane, acetone, and DMSO, owing to its blend of bulky non-polar and polar functional groups. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently and accurately determine the solubility profile of this compound, a critical step in its application in research and development.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Bevan, M. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.